Tyrosinase Inhibition: 6-Hydroxyindole Scaffold is 18.3-fold More Potent than the 5-Hydroxy Isomer
The 6-hydroxyindole pharmacophore, which is the core of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one, exhibits significantly superior inhibition of human melanoma tyrosinase compared to other regioisomers. In a direct head-to-head comparison, 6-hydroxyindole inhibited tyrosinase with an IC50 of 20 µM, whereas the widely studied isomer 5-hydroxyindole was 18.3-fold less active, with an IC50 of 366 µM [1]. The 7-hydroxy isomer also showed strong inhibition (IC50 = 79 µM), but was still 4-fold less potent than the 6-hydroxy derivative [1]. This establishes the 6-hydroxy positional isomer as the preferred scaffold for potent tyrosinase inhibition. The acetyl group at the 1-position of the target compound can serve as a protecting group or prodrug moiety, potentially offering improved pharmacokinetic properties over the parent 6-hydroxyindole [2].
| Evidence Dimension | Inhibitory activity against human HMV-II melanoma tyrosinase (IC50) |
|---|---|
| Target Compound Data | 6-hydroxyindole (core scaffold of target compound): IC50 = 20 µM |
| Comparator Or Baseline | 5-hydroxyindole: IC50 = 366 µM; 7-hydroxyindole: IC50 = 79 µM; Kojic acid (positive control): IC50 = 342 µM |
| Quantified Difference | 6-hydroxyindole is 18.3-fold more potent than 5-hydroxyindole; 3.95-fold more potent than 7-hydroxyindole; and 17.1-fold more potent than kojic acid |
| Conditions | In vitro enzyme inhibition assay using catecholase activity of tyrosinase from human HMV-II melanoma cells |
Why This Matters
For researchers developing antimelanogenic agents or probing tyrosinase biology, the 6-hydroxyindole core of this compound provides a demonstrably superior starting point compared to the more common 5-hydroxy isomer, directly impacting assay sensitivity and lead compound potency.
- [1] Yamazaki Y, Kawano Y. Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase. Z Naturforsch C J Biosci. 2010;65(1-2):49-54. View Source
- [2] Xiang Q, Zhang Y, Wang C, Song M, Xu Y. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Eur J Med Chem. 2018. View Source
